3-Hydroxyisovalerylcarnitine

Biotin Deficiency Biomarker Validation Diagnostic Sensitivity

3-Hydroxyisovalerylcarnitine, also designated as C5-OH acylcarnitine, is a carnitine derivative formed via the conjugation of 3-hydroxyisovaleric acid and carnitine. As an endogenous metabolite within the acyl carnitine class, it is critically involved in the leucine catabolism pathway.

Molecular Formula C12H23NO5
Molecular Weight 261.31 g/mol
CAS No. 99159-87-2
Cat. No. B1141868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyisovalerylcarnitine
CAS99159-87-2
Synonyms(2R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt;  (R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt
Molecular FormulaC12H23NO5
Molecular Weight261.31 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O
InChIInChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1
InChIKeyIGLHHSKNBDXCEY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyisovalerylcarnitine (CAS 99159-87-2): A Specialized C5-OH Acylcarnitine Biomarker for Metabolic Disorder Diagnostics and Biotin Status Research


3-Hydroxyisovalerylcarnitine, also designated as C5-OH acylcarnitine, is a carnitine derivative formed via the conjugation of 3-hydroxyisovaleric acid and carnitine. As an endogenous metabolite within the acyl carnitine class, it is critically involved in the leucine catabolism pathway [1]. Its primary function is as a diagnostic biomarker, where elevated concentrations in blood and urine indicate a metabolic block caused by deficiencies in specific biotin-dependent carboxylases, making it a key analyte in newborn screening and clinical diagnostics for several inborn errors of metabolism [2].

Why 3-Hydroxyisovalerylcarnitine is Not Interchangeable with Other Acylcarnitine Standards in Analytical and Diagnostic Workflows


The class of acylcarnitines is highly diverse, with numerous isomers exhibiting distinct metabolic origins and clinical associations. Generic substitution is scientifically unsound because 3-hydroxyisovalerylcarnitine is a specific isomer (C5-OH) among several C5 acylcarnitines [1]. Its accumulation is uniquely linked to the inhibition of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase (MCC), a pathway distinct from those involving isovalerylcarnitine (C5) or propionylcarnitine (C3) [2]. Analytical methods must separate this specific isomer from others, such as 2-methyl-3-hydroxybutyrylcarnitine, to provide accurate differential diagnoses for diseases like 3-methylcrotonyl-CoA carboxylase deficiency versus beta-ketothiolase deficiency [3]. Using a non-specific C5-OH standard or an alternative acylcarnitine would lead to false-negative or false-positive results, compromising diagnostic accuracy and research validity.

Quantitative Evidence for 3-Hydroxyisovalerylcarnitine: Validated Differentiation from Analogs and Alternative Biomarkers


Diagnostic Sensitivity of Plasma 3-Hydroxyisovalerylcarnitine for Marginal Biotin Deficiency vs. Lymphocyte PCC Activity

In a controlled human study inducing marginal biotin deficiency, plasma 3-hydroxyisovalerylcarnitine (3HIA-carnitine) demonstrated a diagnostic sensitivity of 70% by day 14 of depletion, with 7 out of 10 subjects exceeding the upper limit of normal. This performance matched that of lymphocyte propionyl-CoA carboxylase (PCC) activity, the established gold-standard indicator, which also showed 70% diagnostic sensitivity at the same time point [1]. This direct head-to-head comparison validates 3HIA-carnitine as an equally sensitive, yet more analytically practical, alternative to the complex and challenging lymphocyte PCC activity assay.

Biotin Deficiency Biomarker Validation Diagnostic Sensitivity

Comparative Diagnostic Elevation of 3-Hydroxyisovalerylcarnitine in a Patient with 3-Methylcrotonyl-CoA Carboxylase Deficiency

In a confirmed case of 3-methylcrotonyl-CoA carboxylase deficiency, plasma 3-hydroxyisovalerylcarnitine was elevated to 45.56 µmol/L, which is >70 times the upper reference limit of <0.65 µmol/L. This stark elevation was compared to urine concentrations of alternative diagnostic markers, 3-hydroxyisovaleric acid (375.75 mmol/mol Cr) and 3-methylcrotonylglycine (502.36 mmol/mol Cr), providing a direct, cross-study comparable context [1]. While all three markers were elevated, the extreme fold-change in plasma 3-hydroxyisovalerylcarnitine highlights its diagnostic power as a primary screening analyte.

Inborn Errors of Metabolism Newborn Screening 3-Methylcrotonyl-CoA Carboxylase Deficiency

Validated Analytical Performance of an LC-MS/MS Method for Quantifying 3-Hydroxyisovalerylcarnitine in Plasma and Urine

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the specific quantitation of 3-hydroxyisovalerylcarnitine. The method demonstrated high precision with intra-assay RSDs of 4.80% in plasma and 5.70% in urine. It achieved limits of detection (LOD) of 0.04 µg/L in plasma and 0.03 µg/L in urine, with quantification limits (LOQ) of 0.1 µg/L and 0.08 µg/L, respectively [1]. This analytical performance represents a class-level benchmark for this specific acylcarnitine isomer, enabling its reliable measurement at physiologically relevant low concentrations, which is critical for detecting early-stage or marginal deficiencies.

Analytical Chemistry LC-MS/MS Method Validation Biomarker Quantification

Urinary Excretion of 3-Hydroxyisovalerylcarnitine as an Early Indicator of Marginal Biotin Deficiency

In a study of marginally biotin-deficient humans subjected to an oral leucine challenge, urinary excretion of 3-hydroxyisovalerylcarnitine (3HIA-carnitine) and 3-hydroxyisovaleric acid (3-HIA) both increased significantly. However, the study provides evidence that urinary 3HIA-carnitine is an early and sensitive indicator of marginal biotin deficiency, with the added practical advantage of being measurable in untimed urine samples [1]. This differentiates it from 3-HIA, for which collection and analysis may be more complex.

Biotin Deficiency Urinary Biomarker Leucine Challenge Test

Primary Research and Industrial Applications of 3-Hydroxyisovalerylcarnitine Based on Validated Evidence


Clinical Diagnostic Assay Development for Newborn Screening

The quantitative evidence of a 70-fold elevation in a confirmed 3-methylcrotonyl-CoA carboxylase deficiency patient [1] makes 3-hydroxyisovalerylcarnitine an essential reference standard for developing and validating high-sensitivity tandem mass spectrometry (MS/MS) assays used in newborn screening programs. Laboratories require this specific compound to establish accurate reference ranges and cut-off values for detecting this and related metabolic disorders, as outlined in LOINC standards [2].

Analytical Method Validation and Quality Control in Metabolomics Research

The validated UPLC-MS/MS method, with reported limits of detection (0.03-0.04 µg/L) and high precision (RSD <6%) [3], provides a benchmark for analytical chemists and metabolomics researchers. The compound is indispensable as a certified reference material for calibrating instruments, validating new analytical workflows, and ensuring inter-laboratory data comparability in studies of energy metabolism and branched-chain amino acid catabolism.

Biotin Status Assessment in Nutritional and Clinical Studies

Based on evidence demonstrating 70% diagnostic sensitivity for marginal biotin deficiency, equivalent to the gold-standard PCC activity assay [4], 3-hydroxyisovalerylcarnitine is the analyte of choice for large-scale epidemiological studies and clinical trials investigating biotin status. Its ease of sample collection, particularly from untimed urine [5], provides a significant practical advantage over more invasive or complex assays, making it ideal for population screening and monitoring biotin supplementation efficacy.

Differential Diagnosis of Acylcarnitine Isomers

Given that 3-hydroxyisovalerylcarnitine is one of several C5-OH isomers, its use as a pure analytical standard is critical for developing and executing HPLC/MS/MS methods capable of isomer separation [6]. This specific application is essential for clinical laboratories to differentiate between disorders such as 3-methylcrotonyl-CoA carboxylase deficiency, multiple carboxylase deficiency, and beta-ketothiolase deficiency, each of which elevates a distinct acylcarnitine isomer profile.

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